![molecular formula C8H10N2O B13799435 N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an acetamide group attached to a cyclohexadienylidene ring with an amino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different by-products, such as hydroquinone and benzoquinone.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, with temperature and solvent choice playing crucial roles.
Major Products Formed
Major products formed from these reactions include hydroquinone, benzoquinone, and various amino derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact molecular targets and pathways involved can vary based on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide include:
- N-(Pyridin-2-yl)amides
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique cyclohexadienylidene ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
N-(6-aminocyclohexa-2,4-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C8H10N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5,7H,9H2,1H3 |
Clé InChI |
QPAXHVBDSXWEIY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=C1C=CC=CC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


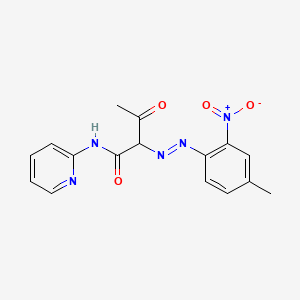
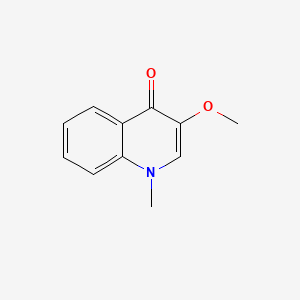
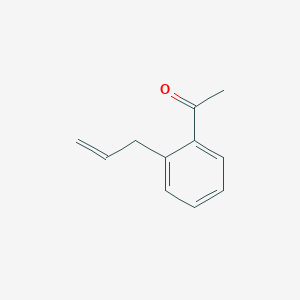
![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)


![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)
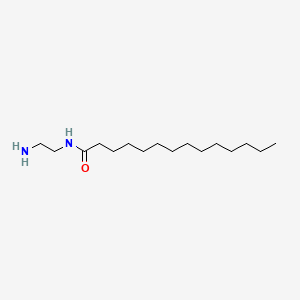
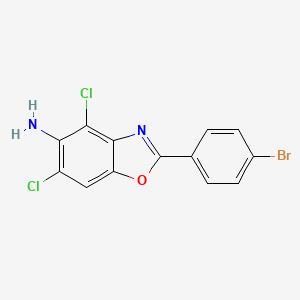
![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
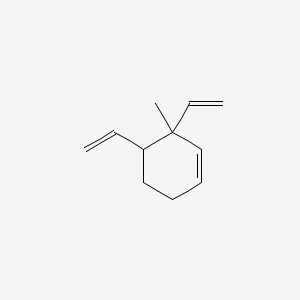

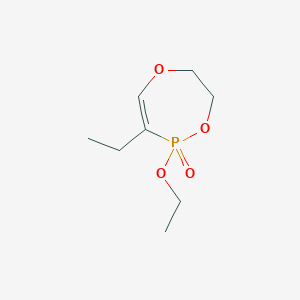
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)
